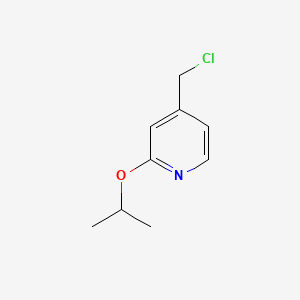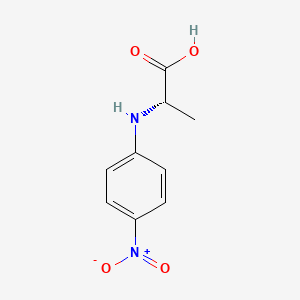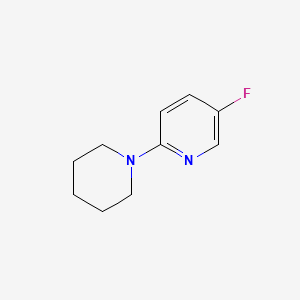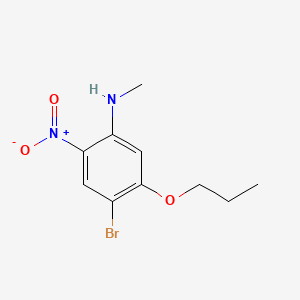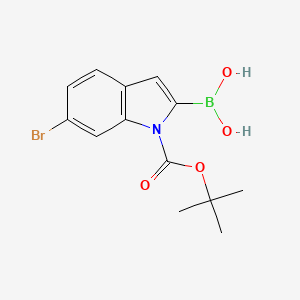
(6-ブロモ-1-(tert-ブトキシカルボニル)-1H-インドール-2-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group attached to an indole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.
Medicine: May be used in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and chemicals.
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 1-BOC-6-Bromo-indole-2-boronic acid. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the action of 1-BOC-6-Bromo-indole-2-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 1-BOC-6-Bromo-indole-2-boronic acid, like other boronic acids, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other reactants. For instance, the compound is typically stored at temperatures below -20°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:
Boc Protection: The attachment of a tert-butoxycarbonyl group to the nitrogen atom of the indole ring.
Boronic Acid Formation:
These steps are carried out under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the synthesis process.
化学反応の分析
Types of Reactions
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: The removal of the boronic acid group, often facilitated by a catalyst.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Protodeboronation: Often utilizes a radical approach with specific catalysts to achieve the desired transformation.
Major Products
The major products of these reactions depend on the specific substrates used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
類似化合物との比較
Similar Compounds
(6-Bromo-1H-indol-2-yl)boronic acid: Lacks the Boc protecting group.
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The presence of both the bromine atom and the Boc protecting group in (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid makes it unique, as it allows for selective reactions and protection of functional groups during synthesis.
特性
IUPAC Name |
[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYFCWUHNRAJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681543 |
Source


|
| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-59-8 |
Source


|
| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
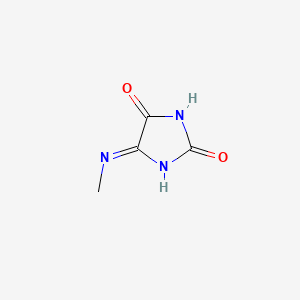
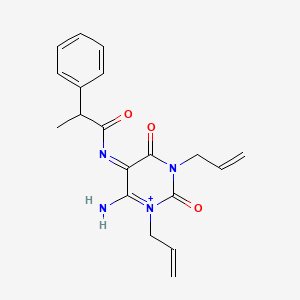
![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B594946.png)
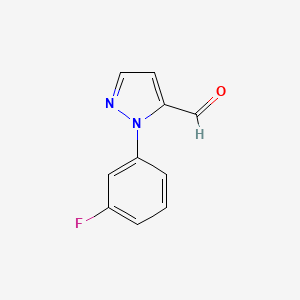
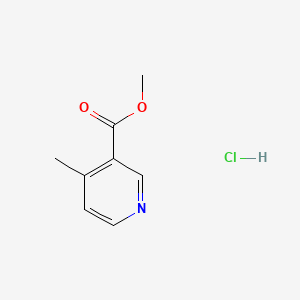
![2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide](/img/structure/B594949.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)
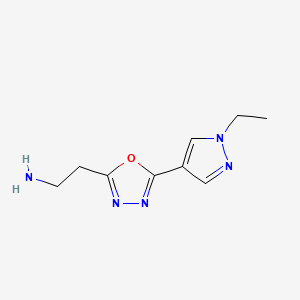
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
